Structural Distinction: 4-Chlorophenyl vs. 4-Fluorophenyl Substitution at the 2-Position
The target compound's 4-chlorophenyl group at the 2-position of the pyrimidine ring provides a distinct electronic and steric profile compared to its 4-fluorophenyl analog. This is a critical differentiator, as even minor halogen substitutions can drastically alter target binding and pharmacokinetics .
| Evidence Dimension | Molecular Weight and Halogen Type |
|---|---|
| Target Compound Data | 234.69 g/mol; Chlorine (Cl) substituent |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine: approx. 218.23 g/mol; Fluorine (F) substituent |
| Quantified Difference | Molecular weight difference: ~16.46 g/mol |
| Conditions | Comparative chemical structure analysis |
Why This Matters
The difference in molecular weight and halogen properties confirms the compound is a chemically distinct entity, ensuring that any SAR data derived from it is not confounded by misidentification with a close analog.
